molecular formula C13H9BrClFOZn B14879988 4-(3'-ChlorobenZyloxy)-3-fluorophenylZinc bromide

4-(3'-ChlorobenZyloxy)-3-fluorophenylZinc bromide

Cat. No.: B14879988
M. Wt: 380.9 g/mol
InChI Key: FKOCTGLCGXDQRW-UHFFFAOYSA-M
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Description

4-(3’-Chlorobenzyloxy)-3-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of both chlorine and fluorine atoms in its structure makes it a versatile intermediate for the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3’-Chlorobenzyloxy)-3-fluorophenylzinc bromide typically involves the reaction of 4-(3’-Chlorobenzyloxy)-3-fluorophenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

4-(3’-Chlorobenzyloxy)-3-fluorophenyl bromide+Zn4-(3’-Chlorobenzyloxy)-3-fluorophenylzinc bromide\text{4-(3'-Chlorobenzyloxy)-3-fluorophenyl bromide} + \text{Zn} \rightarrow \text{4-(3'-Chlorobenzyloxy)-3-fluorophenylzinc bromide} 4-(3’-Chlorobenzyloxy)-3-fluorophenyl bromide+Zn→4-(3’-Chlorobenzyloxy)-3-fluorophenylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the performance of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3’-Chlorobenzyloxy)-3-fluorophenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where it replaces a leaving group in another molecule.

    Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Palladium-based catalysts are often used in coupling reactions involving this compound.

    Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc reagent.

    Reaction Conditions: Reactions are typically carried out under an inert atmosphere at moderate temperatures to prevent decomposition.

Major Products

The major products formed from reactions involving 4-(3’-Chlorobenzyloxy)-3-fluorophenylzinc bromide are typically complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of various complex molecules. Its ability to form carbon-carbon bonds makes it invaluable in the construction of intricate molecular architectures.

Biology and Medicine

In biological and medicinal research, derivatives of this compound are explored for their potential therapeutic properties. The presence of fluorine and chlorine atoms can enhance the biological activity and metabolic stability of the resulting molecules.

Industry

In the industrial sector, 4-(3’-Chlorobenzyloxy)-3-fluorophenylzinc bromide is used in the production of advanced materials and specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(3’-Chlorobenzyloxy)-3-fluorophenylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom coordinates with the organic moiety, enhancing its nucleophilicity and facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants.

Comparison with Similar Compounds

Similar Compounds

    4-(3’-Chlorobenzyloxy)-3-fluorophenylmagnesium bromide: Similar in structure but uses magnesium instead of zinc.

    4-(3’-Chlorobenzyloxy)-3-fluorophenyl lithium: Uses lithium as the metal center, offering different reactivity and selectivity.

Uniqueness

4-(3’-Chlorobenzyloxy)-3-fluorophenylzinc bromide is unique due to its specific reactivity profile, which is influenced by the presence of zinc. This makes it particularly suitable for certain types of cross-coupling reactions where other organometallic reagents might not perform as well.

Properties

Molecular Formula

C13H9BrClFOZn

Molecular Weight

380.9 g/mol

IUPAC Name

bromozinc(1+);1-[(3-chlorophenyl)methoxy]-2-fluorobenzene-4-ide

InChI

InChI=1S/C13H9ClFO.BrH.Zn/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15;;/h2-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

FKOCTGLCGXDQRW-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=C(C=[C-]C=C2)F.[Zn+]Br

Origin of Product

United States

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